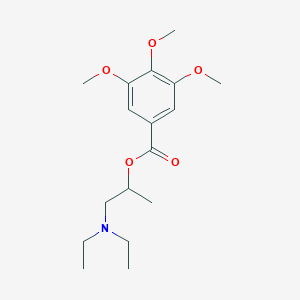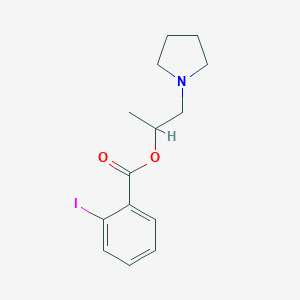
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential drug for the treatment of cancer, inflammation, and neurological disorders. In addition, this compound has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate is not fully understood, but it is believed to work by binding to specific receptors in the body. For example, in cancer cells, this compound has been shown to bind to the sigma-2 receptor, which is overexpressed in many types of cancer. This binding leads to cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the release of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate in lab experiments is its potency. This compound has been shown to be effective at low concentrations, which can be beneficial for reducing toxicity and minimizing unwanted side effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate. One area of interest is the development of this compound as a PET imaging agent for cancer diagnosis and treatment monitoring. Another area of interest is the investigation of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Métodos De Síntesis
The synthesis method for 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with pyrrolidine and 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified through column chromatography. The yield of this reaction is typically around 50-60%.
Propiedades
Fórmula molecular |
C14H18INO2 |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 2-iodobenzoate |
InChI |
InChI=1S/C14H18INO2/c1-11(10-16-8-4-5-9-16)18-14(17)12-6-2-3-7-13(12)15/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Clave InChI |
MDDXWRBUFJYQFK-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2I |
SMILES canónico |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
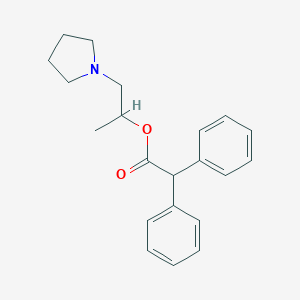
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
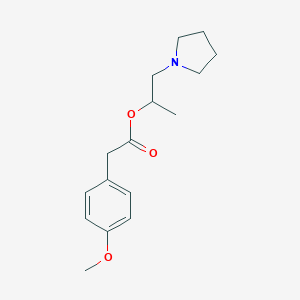
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
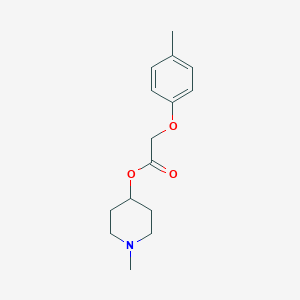
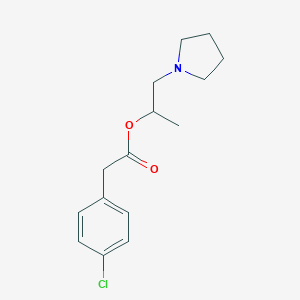
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)
